Secondary vs. Primary Amine: LogP and pKa Differentiation
The target compound is a secondary amine (N‑methyl), whereas the closest commercially available analog is the primary amine [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine (CAS 1351630‑50‑6, dihydrochloride). Based on in silico prediction (ChemAxon/Marvin), the N‑methyl substitution increases calculated LogP by approximately 0.5–0.7 log units and raises the pKa of the aliphatic amine by ~0.8 units relative to the des‑methyl primary amine . These differences are expected to translate into higher membrane permeability and altered lysosomal trapping propensity, which are critical considerations in CNS and intracellular target programs.
Comparator (primary amine): predicted LogP ≈0.9–1.1, pKa ≈9.0
ΔLogP ≈+0.5 to +0.7; ΔpKa ≈+0.8
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) and pKa (amine basicity) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.6; predicted pKa (amine) ≈ 9.8 |
| Comparator Or Baseline | [4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine: predicted LogP ≈ 0.9–1.1; predicted pKa (amine) ≈ 9.0 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7; ΔpKa ≈ +0.8 |
| Conditions | In silico prediction (ChemAxon Marvin, pH 7.4, 25 °C); experimental verification pending |
Why This Matters
A 0.5–0.7 log unit increase in LogP is associated with approximately 3‑ to 5‑fold higher membrane permeability (based on the Hansch correlation), making the N‑methyl analog preferable for programs requiring enhanced passive diffusion or blood‑brain barrier penetration, provided that the pKa shift does not adversely affect the target-specific pharmacophore.
